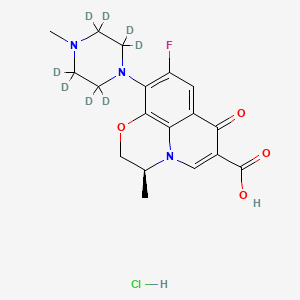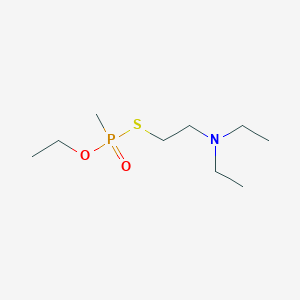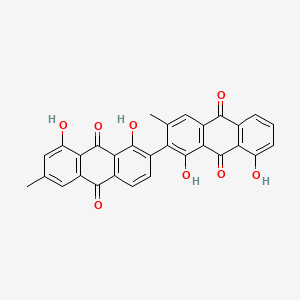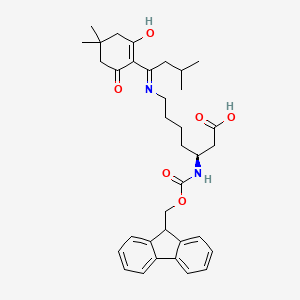
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin: is a synthetic porphyrin derivative known for its unique photophysical properties. Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin typically involves the condensation of pyrrole with 4-ethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often using boron trifluoride diethyl etherate as the catalyst. The product is then purified through column chromatography .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of reaction volumes and optimization of purification processes to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the central metal ion in metalloporphyrin derivatives.
Substitution: Substitution reactions can occur at the peripheral phenyl groups or the central metal ion in metalloporphyrin derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various metalloporphyrin derivatives and substituted porphyrins, which have distinct photophysical and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin is used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions .
Biology: The compound has shown potential in biological applications, particularly in antimicrobial photodynamic therapy, where it exhibits activity against antibiotic-resistant bacteria .
Medicine: In medicine, it is explored for its potential in treating infections and certain types of cancer through photodynamic therapy .
Industry: Industrially, the compound is used in the development of advanced materials, such as organic photovoltaics and sensors .
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin primarily involves the generation of reactive oxygen species (ROS) upon irradiation with light. These ROS can cause damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound targets microbial cells or cancer cells, causing their destruction upon light activation .
Comparación Con Compuestos Similares
- 5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Uniqueness: 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin is unique due to its specific photophysical properties, which make it highly effective as a photosensitizer. Its ethyl groups provide distinct steric and electronic effects compared to other similar compounds, influencing its reactivity and interaction with light .
Propiedades
Fórmula molecular |
C52H46N4 |
|---|---|
Peso molecular |
726.9 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-ethylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C52H46N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h9-32,53,56H,5-8H2,1-4H3 |
Clave InChI |
AJYDLWIDABRYKT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)CC)C8=CC=C(C=C8)CC)C=C4)C9=CC=C(C=C9)CC)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


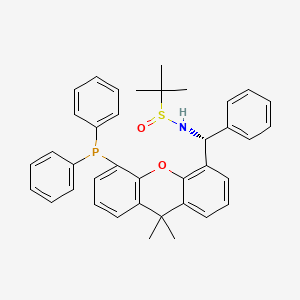

![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
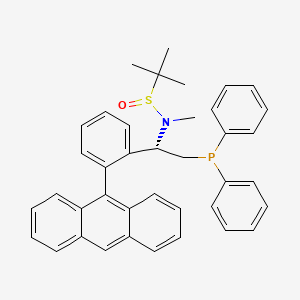
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)
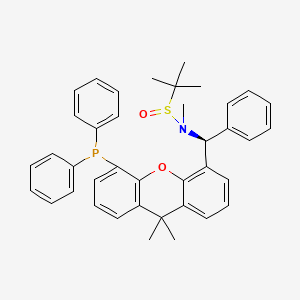
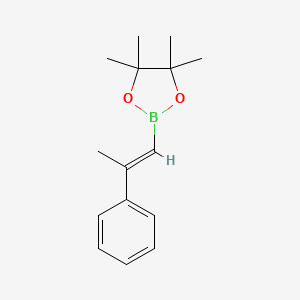
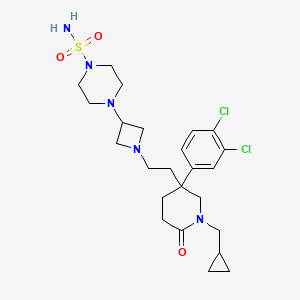
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
